Z-Phe-Ala-OH is synthesized from its constituent amino acids, phenylalanine and alanine. It can be classified under the broader category of peptides, which are short chains of amino acids linked by peptide bonds. The compound has a CAS number of 21881-18-5 and is commercially available from various suppliers, including Sigma-Aldrich and Biosynth .
The synthesis of Z-Phe-Ala-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. In SPPS, the first amino acid is attached to a solid support resin, and subsequent amino acids are added sequentially. The process includes several key steps:
The choice of coupling reagent significantly impacts the yield and purity of the synthesized peptide. For instance, studies have shown that using Oxyma derivatives can lead to better yields compared to other reagents .
Z-Phe-Ala-OH has a molecular formula of C13H16N2O3 and a molecular weight of approximately 248.28 g/mol. The structure features:
The three-dimensional conformation of Z-Phe-Ala-OH influences its biological activity and interactions with other biomolecules.
Z-Phe-Ala-OH can participate in various chemical reactions typical for peptides:
The mechanism of action for Z-Phe-Ala-OH primarily relates to its role in biochemical pathways where peptides serve as signaling molecules or substrates for enzymatic reactions. In therapeutic contexts, dipeptides like Z-Phe-Ala-OH may exhibit:
Research into specific mechanisms often requires detailed kinetic studies and structural analysis through techniques like X-ray crystallography or NMR spectroscopy.
Z-Phe-Ala-OH exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for various applications in research and industry.
Z-Phe-Ala-OH has several scientific applications:
The versatility of Z-Phe-Ala-OH makes it a valuable compound in both academic research and pharmaceutical development contexts.
Solid-Phase Peptide Synthesis (SPPS) is the primary method for assembling Z-Phe-Ala-OH, leveraging the C-to-N-terminal elongation strategy. The process begins by anchoring Fmoc-Ala-OH to a resin (e.g., Wang or Rink amide) via its C-terminal carboxyl group. After Fmoc deprotection with piperidine, Z-Phe-OH is coupled to the deprotected N-terminus of alanine. The Z-group remains stable during iterative piperidine treatments due to its orthogonal acid-labile nature [7]. SPPS enables high-yield dipeptide synthesis (typically >95% per step) by facilitating excess reagent use and efficient washing cycles. Post-assembly, the dipeptide is cleaved from the resin using trifluoroacetic acid (TFA)/water mixtures (95:5 v/v), simultaneously removing acid-labile side-chain protections while preserving the Z-group at the N-terminus [3] [7]. Automation compatibility makes SPPS ideal for reproducible Z-Phe-Ala-OH production, though resin loading efficiency and solvation dynamics require optimization to minimize deletion sequences.
Coupling reagent selection critically influences Z-Phe-Ala-OH synthesis efficiency. Key reagents include:
Reagent | Coupling Mechanism | Reaction Time (min) | Yield (%) | Racemization Risk |
---|---|---|---|---|
HATU | Uronium-based | 10–15 | 98–99 | Low |
TBTU | Uronium-based | 20–30 | 90–95 | Moderate |
Oxyma/DIC | Oxime derivative | 15–20 | 97–98 | Very Low |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provides near-quantitative yields due to its superior activation kinetics of Z-Phe-OH carboxylate. However, it requires careful handling due to cost and potential decomposition. TBTU (Tetramethyl Uronium Tetrafluoroborate) offers cost efficiency but risks partial racemization during Phe activation, especially at higher temperatures. Oxyma derivatives (e.g., with DIC) minimize racemization through low-epimerization pathways and are environmentally preferable due to reduced toxicity [5] [7]. For Z-Phe-Ala-OH, coupling in DMF at 0.1M concentration with 3 equivalents of Oxyma/DIC achieves >98% yield with negligible D/L-Phe contamination.
The Z-group’s orthogonal stability under basic conditions distinguishes it from Fmoc/Boc protections. During SPPS:
The Z-group’s benzyl-based structure necessitates catalytic hydrogenation (Pd/C, H₂) for non-acidic removal, offering an alternative orthogonal pathway. This is particularly advantageous in sequences containing acid-sensitive modifications (e.g., glycosylated residues). However, Z-protected amino acids like Z-Phe-OH often require salt formation (e.g., dicyclohexylamine salt) to improve crystallinity and storage stability [3] [10]. Side-chain protections (e.g., OtBu for Asp/Glu, Trt for Asn/His) remain compatible with Z-group persistence during synthesis.
Industrial-scale Z-Phe-Ala-OH synthesis faces three key challenges:
Challenge | Impact | Mitigation Strategy |
---|---|---|
Solvent Consumption | High DMF/NMP use (500–1000 L/kg peptide) classified as REACH-restricted | Substitution with tert-amyl alcohol or Cyrene™ |
Coupling Reagent Atom Economy | Poor efficiency (3–5 equivalents per step) increases costs/waste | Mechanochemical activation or flow chemistry |
Purification Complexity | Hydrophobic dipeptides require RP-HPLC, scaling linearly with batch size | Hybrid precipitation/crystallization protocols |
Solvent sustainability is critical, as DMF/NMP constitute >85% of SPPS waste. Alternatives like tert-amyl alcohol show promise for resin swelling and coupling efficiency but require process revalidation [6] [9]. Reagent atom economy remains suboptimal; large-scale syntheses use 3–5 equivalents of Z-Phe-OH to drive couplings to completion, generating significant waste. Flow-based SPPS or microwave-assisted coupling reduces reagent excess to 1.5–2 equivalents. Purification bottlenecks arise due to Z-Phe-Ala-OH’s hydrophobicity, necessitating preparative HPLC. Crystallization from ethanol/water mixtures offers a greener alternative for isolation [7] [8].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8